molecular formula C18H18N4O2S B2923378 2-({4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide CAS No. 799256-05-6

2-({4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide

Cat. No.: B2923378
CAS No.: 799256-05-6
M. Wt: 354.43
InChI Key: AVFRLOCJOLGAOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines. This compound is known for its diverse biological activities, including antitumor, antibacterial, and CNS depressive properties .

Mechanism of Action

Target of Action

The compound “2-({4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide”, also known as “2-(4-Hydroxy-5,7-dimethyl-pyrido[2,3-d]pyrimidin-2-ylsulfanyl)-N-p-tolyl-acetamide” or “SMR000013648”, is a derivative of pyrido[2,3-d]pyrimidine . Pyrido[2,3-d]pyrimidine derivatives have been found to inhibit a broad spectrum of targets, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .

Mode of Action

The compound interacts with its targets by binding to them, thereby inhibiting their activity . This interaction results in the disruption of the signaling pathways associated with these targets, leading to a decrease in the proliferation of cancer cells .

Biochemical Pathways

The affected pathways include those regulated by the above-mentioned targets . These pathways are involved in cell proliferation, survival, and differentiation . The inhibition of these pathways by the compound leads to the suppression of cancer cell growth .

Pharmacokinetics

It is mentioned that pyrido[2,3-d]pyrimidin-7(8h)-ones, a related class of compounds, were designed and synthesized as new selective orally bioavailable threonine tyrosine kinase (ttk) inhibitors . This suggests that similar compounds can be designed to have good oral bioavailability.

Result of Action

The result of the compound’s action is the inhibition of cancer cell growth . By disrupting the signaling pathways that regulate cell proliferation, survival, and differentiation, the compound can effectively suppress the growth of cancer cells .

Action Environment

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide typically involves multi-step reactions starting from pyridine and pyrimidine derivatives. One common method involves the condensation of 4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidine with a suitable thiol compound under controlled conditions . The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are used to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to achieve higher yields and purity. Techniques such as microwave irradiation can be employed to reduce reaction times and improve efficiency . Additionally, the use of catalysts like iodine can further enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-({4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Lithium aluminum hydride

    Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO)

    Catalysts: Iodine

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .

Properties

IUPAC Name

2-[(5,7-dimethyl-4-oxo-3H-pyrido[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S/c1-10-4-6-13(7-5-10)20-14(23)9-25-18-21-16-15(17(24)22-18)11(2)8-12(3)19-16/h4-8H,9H2,1-3H3,(H,20,23)(H,19,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVFRLOCJOLGAOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=CC(=N3)C)C)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.